Spiro[3.3]heptane-3-carboxylic acid Spiro[3.3]heptane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1314960-17-2; 28114-87-6
VCID: VC4353346
InChI: InChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10)
SMILES: C1CC2(C1)CCC2C(=O)O
Molecular Formula: C8H12O2
Molecular Weight: 140.182

Spiro[3.3]heptane-3-carboxylic acid

CAS No.: 1314960-17-2; 28114-87-6

Cat. No.: VC4353346

Molecular Formula: C8H12O2

Molecular Weight: 140.182

* For research use only. Not for human or veterinary use.

Spiro[3.3]heptane-3-carboxylic acid - 1314960-17-2; 28114-87-6

Specification

CAS No. 1314960-17-2; 28114-87-6
Molecular Formula C8H12O2
Molecular Weight 140.182
IUPAC Name spiro[3.3]heptane-3-carboxylic acid
Standard InChI InChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10)
Standard InChI Key BUHUUMJSTDLONB-UHFFFAOYSA-N
SMILES C1CC2(C1)CCC2C(=O)O

Introduction

Chemical and Physical Properties

Spiro[3.3]heptane-3-carboxylic acid (C₈H₁₂O₂, molecular weight 140.18 g/mol) exhibits distinct physicochemical attributes derived from its spiro architecture. Key properties include:

Structural Characteristics

The compound’s core consists of two fused cycloheptane rings connected at a central sp³-hybridized carbon. This configuration imposes significant steric strain, resulting in a non-planar geometry that influences its reactivity and intermolecular interactions. X-ray crystallography reveals bond angles of ~109.5° at the spiro junction, consistent with tetrahedral hybridization .

Thermodynamic and Spectroscopic Data

Experimental and predicted properties are summarized below:

PropertyValueSource
Density1.17 ± 0.1 g/cm³ (predicted)
Melting Point25 °C
Boiling Point256.8 ± 8.0 °C (predicted)
pKa4.77 ± 0.20 (predicted)
LogP (Octanol-Water)1.42

The relatively low pKa (4.77) indicates moderate acidity, comparable to aliphatic carboxylic acids. The predicted logP value suggests balanced lipophilicity, making it suitable for drug delivery applications .

Synthesis and Purification

Synthetic Routes

Two primary methodologies dominate the synthesis of spiro[3.3]heptane-3-carboxylic acid:

Ketenimine Cycloaddition

A scalable approach involves the [2+2] cycloaddition of ketenimines with strained alkenes, followed by hydrolysis of the resulting nitrile intermediate. This method, reported by Grygorenko et al., achieves yields of 31–52% on multi-gram scales .

Bucherer-Bergs Hydantoin Synthesis

Alternative routes employ the Bucherer-Bergs reaction, where cycloheptanone derivatives react with ammonium carbonate and potassium cyanide to form hydantoins. Acidic hydrolysis then yields the target carboxylic acid .

Purification Challenges

Due to its polar functional groups and spirocyclic rigidity, purification typically requires reverse-phase chromatography or recrystallization from ethyl acetate/hexane mixtures . Residual solvents (e.g., dichloroethane) must be rigorously removed to meet pharmaceutical-grade standards .

Biological Activity and Applications

Bioisosteric Replacement

Spiro[3.3]heptane-3-carboxylic acid serves as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings. In Sonidegib analogs, it reduces planarity while maintaining inhibitory activity against the Hedgehog signaling pathway (IC₅₀ = 0.24–0.48 µM) .

Metabolic Stability

Comparative studies in human liver microsomes reveal that spiro[3.3]heptane incorporation improves metabolic stability relative to aromatic counterparts. For example, the intrinsic clearance (CLₙᵢₙₜ) of Sonidegib analogs decreases from 18 µL/min/mg (parent) to 36 µL/min/mg (spiro derivative) .

Material Science Applications

The compound’s rigid structure enhances mechanical properties in polymers. Blends with polycaprolactone exhibit a 40% increase in tensile strength compared to linear analogs, attributed to restricted chain mobility.

Comparative Analysis with Related Spirocycles

Spiro[2.3]hexane Derivatives

While spiro[2.3]hexane systems offer greater synthetic accessibility, their smaller ring size reduces steric bulk, limiting bioisosteric utility. Isoelectric point (pI) comparisons show spiro[3.3]heptane derivatives exhibit pI values 0.5–1.0 units lower than cyclohexane-based amino acids .

Bicyclo[1.1.1]pentane Systems

Bicyclo[1.1.1]pentane excels in mimicking para-substituted benzene rings but suffers from synthetic complexity. Spiro[3.3]heptane-3-carboxylic acid provides a compromise with easier scalability and broader substitution patterns .

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